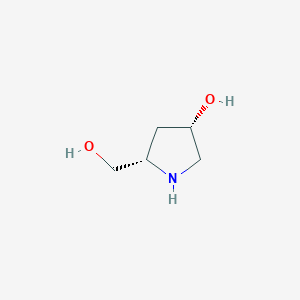

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDMMCNNFPJSI-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3s,5s 5 Hydroxymethyl Pyrrolidin 3 Ol and Its Stereoisomers

Strategies for Stereoselective Synthesis of Pyrrolidine (B122466) Amino Alcohols

The precise spatial arrangement of substituents on the pyrrolidine ring is critical for its biological activity. Stereoselective synthesis, therefore, is not merely an academic challenge but a necessity for creating effective therapeutic agents. Methodologies are broadly categorized into those that start with inherently chiral molecules, those that use catalysts to induce chirality, and those that control relative stereochemistry during ring formation.

Enantioselective Approaches from Chiral Pool Starting Materials

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov This approach leverages the pre-existing stereocenters of these natural products to construct complex chiral molecules. Pyrrolidine-containing drugs are frequently synthesized from cyclic precursors like proline and 4-hydroxyproline. mdpi.comresearchgate.net

Sugars are particularly suitable starting materials for synthesizing polyhydroxylated pyrrolidines. For instance, a new chiral pyrrolidine was synthesized from 2,3-O-iso-propylidene-D-erythronolactol, a derivative of a four-carbon sugar. nih.gov This strategy demonstrates how the stereocenters present in carbohydrates can be effectively transferred to the target pyrrolidine structure. Similarly, carbohydrate-derived perhydrofuro[2,3-b]furan derivatives have been synthesized from sugar-derived allyl vinyl ethers, showcasing the versatility of sugars as chiral precursors. mdpi.com

Amino acids like L-proline and its derivatives are common starting points. mdpi.comnih.gov The synthesis of many drugs begins with (S)-prolinol, which is typically prepared by the reduction of proline. mdpi.comresearchgate.net Another key precursor, 4-hydroxyproline, provides a ready-made hydroxylated pyrrolidine ring that can be further functionalized. researchgate.netnih.gov Acyclic amino acids, such as serine, can also serve as foundational building blocks for constructing pyrrolidine rings. researchgate.net

| Starting Material | Key Transformation | Target Structure Type | Reference |

|---|---|---|---|

| Proline / 4-Hydroxyproline | Reduction and functionalization | Substituted pyrrolidines | mdpi.comresearchgate.net |

| 2,3-O-iso-propylidene-D-erythronolactol | Ring transformation and functionalization | Chiral substituted pyrrolidines | nih.gov |

| 3,4-di-O-acetyl-D-arabinal (Sugar) | Ferrier rearrangement and cyclization | bis-THF alcohol (related core) | mdpi.com |

| Serine | Conversion to chiral synthons (e.g., Garner's aldehyde) | Acyclic precursors for cyclization | researchgate.net |

Asymmetric Catalytic Methods for Pyrrolidine Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering efficient ways to create stereocenters with high enantioselectivity. nih.gov These methods often involve the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, which uses small organic molecules as catalysts, has seen significant advancements. Proline and its derivatives are highly effective organocatalysts for various asymmetric transformations. nih.govmdpi.comnih.gov For instance, diarylprolinol silyl (B83357) ethers, derived from proline, are used for the asymmetric functionalization of aldehydes. nih.gov These catalysts can facilitate reactions like Michael additions and aldol (B89426) reactions, which are instrumental in building the carbon skeleton of the pyrrolidine ring with high stereocontrol. mdpi.comnih.gov

Transition-metal catalysis is another cornerstone of asymmetric synthesis. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful method for constructing the pyrrolidine ring, allowing for the creation of up to four new stereocenters in a single step. nih.govunife.it Various metal complexes, including those of silver, copper, and rhodium, have been employed to catalyze these reactions with high diastereo- and enantioselectivity. nih.govacs.org For example, a silver-catalyzed cycloaddition of α-iminoesters provides effective access to 4-aminopyrrolidine-2,4-dicarboxylate derivatives with high stereoselectivity. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalyst | Proline and derivatives (e.g., diarylprolinol silyl ethers) | Michael addition, Aldol reaction | Forms C-C bonds with high enantioselectivity. | nih.govmdpi.comnih.gov |

| Transition Metal | Silver (Ag), Copper (Cu), Rhodium (Rh) complexes | 1,3-Dipolar Cycloaddition | Constructs the pyrrolidine ring with control over multiple stereocenters. | nih.govacs.org |

| Transition Metal | Iridium (Ir) complexes | Reductive Azomethine Ylide Generation | Mild conditions for accessing complex pyrrolidine architectures. | unife.it |

| Transition Metal | Palladium (Pd) complexes | C-H Arylation | Selective functionalization of the pyrrolidine ring. | acs.org |

Diastereoselective Cyclization Reactions and Control of Stereochemistry

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters, such as (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. In this approach, one or more existing stereocenters in an acyclic precursor influence the stereochemical outcome of the ring-forming reaction. This substrate-controlled stereoselectivity is a common strategy in pyrrolidine synthesis. researchgate.net

Palladium(II)-catalyzed carboxylation of chiral olefins has been shown to produce polysubstituted pyrrolidinones with high diastereoselectivity. nih.gov Similarly, multicomponent reactions can assemble highly substituted pyrrolidines, creating up to three contiguous asymmetric centers in a single operation with excellent diastereocontrol. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides is a prime example of a reaction where stereochemistry can be effectively controlled. The use of chiral N-tert-butanesulfinyl groups on 1-azadiene dipolarophiles allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. Computational studies have helped to understand how the sulfinyl group directs the stereochemical outcome of the cycloaddition. acs.org The stereoselectivity of these cyclization reactions is fundamental to establishing the desired relative configuration of the substituents on the final pyrrolidine ring. nih.govrsc.org

| Reaction Type | Key Reagents/Catalysts | Stereocontrol Element | Outcome | Reference |

|---|---|---|---|---|

| Multicomponent Coupling | TiCl4 | Chiral phenyldihydrofuran | Functionalized pyrrolidines with multiple stereocenters. | nih.gov |

| 1,3-Dipolar Cycloaddition | Ag2CO3 | Chiral N-tert-butanesulfinylazadiene | Densely substituted pyrrolidines with high diastereoselectivity. | acs.org |

| Palladium-Catalyzed Carboxylation | Palladium(II) | Chiral olefin precursor | Polysubstituted pyrrolidinones with high diastereoselectivity. | nih.gov |

| Cascade Cycloaddition/Rearrangement | Cu(I) | Chiral allenyne precursor | 3-ethynyl proline derivatives as single diastereomers. | nih.gov |

Advanced Synthetic Routes to the Pyrrolidine Core

Beyond the classical strategies, several advanced methods have been developed for the efficient construction of the pyrrolidine nucleus. These routes often involve intramolecular reactions that form the heterocyclic ring from a suitably functionalized acyclic precursor.

Intramolecular Reductive Amination Strategies

Intramolecular reductive amination is a robust and widely used method for synthesizing cyclic amines, including pyrrolidines. nih.gov This reaction involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). The initially formed imine or enamine intermediate is then reduced in situ to yield the saturated pyrrolidine ring.

This strategy is particularly effective for producing N-aryl-substituted pyrrolidines through the successive reductive amination of diketones with anilines, often catalyzed by iridium complexes via transfer hydrogenation. nih.gov The synthesis of pyrrolidinones, a related class of compounds, can be achieved through the reductive amination of levulinic acid, a biomass-derived platform chemical. researchgate.net The key advantage of this method is its ability to form the C-N bond and the ring structure in a single, often stereocontrolled, step.

Cyclization of Amino Alcohols and Related Derivatives

The intramolecular cyclization of amino alcohols is a direct and common method for forming the pyrrolidine ring. organic-chemistry.org This transformation typically requires the activation of the hydroxyl group to turn it into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom. organic-chemistry.orgnih.gov

Several reagents can be used to activate the alcohol. A simple one-pot method involves the chlorination of the amino alcohol with thionyl chloride (SOCl₂), which facilitates subsequent cyclization without the need for protection/deprotection steps. organic-chemistry.org Alternatively, acid-promoted cyclization can be achieved by activating the hydroxyl group with amide acetals or orthoesters. organic-chemistry.orgrsc.org These methods are efficient for producing various substituted pyrrolidines from N-carbamate-protected amino alcohols. organic-chemistry.org Electrochemical methods have also been developed for the synthesis of pyrrolidines from amino alcohol derivatives, offering an alternative to traditional chemical reagents. nih.gov This cyclization is a key step in the synthesis of many natural products, including pyrrolizidine (B1209537) alkaloids, where a pyrrolidine intermediate is formed via mesylation and subsequent base-promoted cyclization of a vinyl-substituted amino alcohol. nih.gov

[3+2] Cycloaddition Reactions in Pyrrolidine Synthesis

The [3+2] cycloaddition, particularly involving azomethine ylides, stands as a powerful and atom-economical method for constructing the pyrrolidine ring system, often with high control over stereochemistry. nih.govmappingignorance.org This strategy involves the reaction of a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene) to directly form the five-membered ring. nih.gov

The generation of the requisite azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, or more commonly, through the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The choice of reactants and catalysts is crucial for controlling the diastereoselectivity of the cycloaddition. rsc.orgacs.orgnih.govacs.orgrsc.orgnih.govacs.org For instance, the use of chiral catalysts or chiral auxiliaries on either the dipole or the dipolarophile can induce high levels of asymmetry in the final product. acs.org

In the context of synthesizing polysubstituted pyrrolidines like this compound, the reaction can be designed to install the required hydroxyl and hydroxymethyl groups. This is typically achieved by using appropriately functionalized dipolarophiles. The reaction's convergence and ability to create multiple stereocenters in a single step make it a highly efficient approach. nih.govacs.org

Key Features of [3+2] Cycloaddition in Pyrrolidine Synthesis:

| Feature | Description | Reference |

| Atom Economy | All atoms from the 1,3-dipole and dipolarophile are incorporated into the product. | mappingignorance.org |

| Stereocontrol | Can establish up to four new contiguous stereocenters in a single step. | nih.govacs.org |

| Versatility | A wide range of azomethine ylides and alkenes can be used, allowing for diverse functionalization. | nih.govacs.org |

| Catalysis | Asymmetric variants using chiral metal catalysts or organocatalysts enable enantioselective synthesis. | mappingignorance.orgnih.gov |

Ring-Closing Metathesis (RCM) Approaches to Functionalized Pyrrolidines

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including pyrrolidines. tandfonline.com This method utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to intramolecularly couple two terminal alkene moieties within an acyclic precursor. tandfonline.comwikipedia.orgorganic-chemistry.org

For the synthesis of functionalized pyrrolidines, the typical RCM precursor is an N-protected diallylamine derivative. The substituents on the precursor chain are strategically placed to become the substituents on the final pyrrolidine ring. For example, to synthesize a derivative of this compound, the acyclic diene precursor would need to contain the necessary protected hydroxyl groups at the appropriate positions.

The success of RCM is highly dependent on the choice of catalyst. First-generation Grubbs catalysts are effective for many applications, while second and third-generation catalysts offer enhanced activity, stability, and functional group tolerance, allowing RCM to be performed on more complex and sterically demanding substrates. wikipedia.orgorgsyn.orgorganic-chemistry.org The reaction is generally high-yielding and proceeds under mild conditions. tandfonline.comtandfonline.com

Table of Common RCM Catalysts:

| Catalyst | Generation | Key Characteristics |

| Grubbs Catalyst® | First | Good activity for simple dienes. |

| Grubbs Catalyst® | Second | Higher activity, better stability, broader functional group tolerance. |

| Hoveyda-Grubbs Catalyst® | Second | Features a chelating isopropoxystyrene ligand for increased stability and recovery. |

Oxidative Decarboxylation and Radical Cyclization Processes

Radical cyclizations offer a complementary approach to pyrrolidine synthesis, often proceeding under conditions distinct from ionic or pericyclic reactions. A common strategy involves the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization onto a tethered alkene. nsf.gov

One method to initiate such a cascade is through oxidative decarboxylation. acs.orgorganic-chemistry.org In this process, a carboxylic acid precursor is oxidized, often using a metal catalyst or photoredox conditions, to generate a radical species via the loss of carbon dioxide. nih.gov If the starting material is an appropriately designed amino acid with an olefinic tether, the resulting radical can cyclize to form the pyrrolidine ring. For example, a radical generated at the α-position to the nitrogen could undergo a 5-exo-trig cyclization, which is kinetically favored, to construct the five-membered ring. nsf.gov This method allows for the formation of functionalized pyrrolidines from readily available amino acid starting materials. nih.gov

Protecting Group Chemistry in the Preparation of this compound and its Derivatives

The synthesis of a molecule with multiple reactive functional groups like this compound necessitates a robust protecting group strategy. wikipedia.org The presence of a secondary amine and two hydroxyl groups requires careful selection of orthogonal protecting groups that can be selectively removed without affecting others. jocpr.comuchicago.edu

Amine Protection: The pyrrolidine nitrogen is commonly protected as a carbamate. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. ucoz.com The Boc group is stable to a wide range of conditions but is easily removed with acid, while the Cbz group is stable to acidic and basic conditions but can be cleaved by hydrogenolysis.

Hydroxyl Protection: The primary and secondary hydroxyl groups can be protected in various forms, such as silyl ethers, benzyl ethers, or esters.

Silyl ethers (e.g., TBDMS, TIPS) are versatile and their stability can be tuned based on steric bulk. They are typically removed with fluoride sources.

Benzyl (Bn) ethers are robust and can be removed under reductive conditions (hydrogenolysis), which is orthogonal to the acid-labile removal of Boc groups or fluoride-based removal of silyl ethers. nih.gov

Esters (e.g., Acetyl, Benzoyl) are common but are removed under basic or acidic conditions which might interfere with other protecting groups. wikipedia.org

The strategic application of these groups allows for the selective manipulation of different parts of the molecule during the synthetic sequence. jocpr.com

Common Protecting Groups and Their Removal Conditions:

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amine | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) or Acid |

Purification and Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is the final and critical step in the synthesis of a specific stereoisomer like this compound. mappingignorance.org When a synthesis produces a mixture of stereoisomers, resolution techniques are required for their separation. wikipedia.orgnih.gov

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic pyrrolidine derivative (which is basic) with a chiral acid (a resolving agent) such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. This technique is often used to both determine the enantiomeric excess (ee) of a product and to perform the separation on a preparative scale.

Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity. In a kinetic resolution, an enzyme is used to selectively react with one enantiomer in a racemic mixture, converting it to a new product while leaving the other enantiomer unreacted. rsc.org For example, a lipase could be used to selectively acylate the hydroxyl group of one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomeric alcohol. rsc.org

The choice of method depends on the scale of the synthesis, the nature of the compound, and the efficiency of the separation. Often, a combination of techniques is employed to achieve the desired level of enantiopurity.

Reactivity and Chemical Derivatization of 3s,5s 5 Hydroxymethyl Pyrrolidin 3 Ol

Selective Functional Group Transformations on the Pyrrolidine (B122466) Ring System

The inherent differences in the reactivity of the amine and the two distinct hydroxyl groups enable selective transformations on the pyrrolidine ring.

The selective oxidation of one hydroxyl group in the presence of another is a significant challenge in organic synthesis. In the case of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, the primary and secondary alcohols present an opportunity for chemoselective oxidation. Various catalytic systems have been developed for the selective oxidation of diols. For instance, palladium-based catalysts have shown efficacy in the site-selective oxidation of diols, where factors like steric hindrance and electronic effects govern which hydroxyl group is preferentially oxidized. researchgate.net Enzymatic oxidations, for example using flavoprotein alcohol oxidases, can also achieve high selectivity in diol oxidations, potentially leading to the formation of lactones or hydroxy acids after one or two oxidation steps. nih.gov

The application of such methods to this compound (after suitable N-protection) could yield either the corresponding aldehyde/carboxylic acid at the C5 position or the ketone at the C3 position. The choice of oxidant and reaction conditions is crucial for controlling the outcome. For example, systems like NaBr and Selectfluor have been used for the oxidative cyclization of diols to lactones, a transformation that proceeds through the selective oxidation of one alcohol, cyclization to a lactol, and subsequent oxidation. nih.gov

Table 1: Potential Chemoselective Oxidation Reactions

| Oxidant/Catalyst System | Target Functional Group | Potential Product |

|---|---|---|

| Palladium-neocuproine | Primary or Secondary Alcohol | Aldehyde or Ketone |

| Flavoprotein Alcohol Oxidase | Primary Alcohol | Aldehyde, then Lactol/Lactone |

| TEMPO/NaOCl | Primary Alcohol | Aldehyde/Carboxylic Acid |

Following the oxidation of the hydroxyl groups to carbonyl functionalities, stereoselective reduction offers a pathway to generate diastereomerically pure pyrrolidine derivatives. The reduction of a ketone at the C3 position of the pyrrolidine ring can be achieved using various hydride reagents. The stereochemical outcome of such a reduction is influenced by the steric environment around the carbonyl group and the choice of reducing agent. Chiral catalysts, such as oxazaborolidines (CBS catalysts), are widely used for the asymmetric borane (B79455) reduction of prochiral ketones, yielding chiral secondary alcohols with high enantiomeric excess. mdpi.com While the starting material is already chiral, the use of such catalysts or stereodirecting protecting groups can allow for high diastereoselectivity in the reduction of a newly formed ketone. For example, the reduction of a 3-keto-pyrrolidine derivative could lead to the regeneration of the (S)-hydroxyl group or the formation of its (R)-diastereomer, depending on the reaction setup.

Table 2: Examples of Stereoselective Ketone Reductions

| Ketone Substrate | Reagent/Catalyst | Product Stereochemistry |

|---|---|---|

| N-Boc-5-(hydroxymethyl)pyrrolidin-3-one | NaBH4 | Mixture of diastereomers |

| N-Boc-5-(hydroxymethyl)pyrrolidin-3-one | L-Selectride® | Potentially high diastereoselectivity |

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates, mesylates, or halides, to facilitate nucleophilic substitution reactions. This strategy opens the door to a wide range of C-O bond transformations, allowing the introduction of various functional groups. For instance, activation of the hydroxyl groups followed by reaction with nucleophiles like azides, cyanides, or thiolates can lead to the corresponding substituted pyrrolidines. The relative reactivity of the primary versus the secondary hydroxyl group can often be exploited for selective functionalization, with the primary hydroxyl group generally being more susceptible to substitution due to lower steric hindrance. The synthesis of various substituted pyrrolidines often relies on such nucleophilic substitution strategies, starting from readily available chiral precursors like hydroxyproline (B1673980). mdpi.com

Synthesis of N-Substituted this compound Derivatives

The secondary amine in the pyrrolidine ring is a key site for derivatization. It can readily undergo a variety of reactions to form N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones provides access to a wide range of N-alkylated pyrrolidines.

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. This is also a common strategy for introducing a protecting group on the nitrogen, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl pyrrolidines.

These N-substitutions not only modify the properties of the molecule but are also crucial for directing the stereochemical outcome of subsequent reactions on the pyrrolidine ring.

Diversification at the Hydroxymethyl and Hydroxyl Positions

The primary and secondary hydroxyl groups are prime targets for diversification. Selective protection and deprotection strategies are fundamental to achieving specific modifications. harvard.edu

Protection: The primary hydroxyl group can often be selectively protected in the presence of the secondary one using sterically demanding silylating agents like tert-butyldimethylsilyl chloride (TBSCl). The secondary alcohol can then be protected with a different group, allowing for orthogonal deprotection.

Esterification and Etherification: Both hydroxyl groups can be converted to esters or ethers to introduce a variety of functional groups. For example, reaction with an acid chloride or anhydride (B1165640) yields an ester, while reaction with an alkyl halide under basic conditions (Williamson ether synthesis) produces an ether.

Activation for Nucleophilic Substitution: As mentioned in 3.1.3, these groups can be activated to allow for their replacement by other functionalities.

The ability to selectively manipulate these two positions is key to the role of this compound as a versatile chiral building block.

Incorporation into Polycyclic and Spirocyclic Architectures

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex, rigid structures such as polycyclic and spirocyclic systems. The functional groups can be used as handles to build additional rings onto the pyrrolidine core.

For example, intramolecular reactions can be designed to form bicyclic structures. The nitrogen atom could act as a nucleophile to displace a leaving group installed at the C5-hydroxymethyl position, leading to a pyrrolizidine (B1209537) core. Alternatively, both hydroxyl groups could be functionalized with moieties that can undergo a ring-closing metathesis or a Diels-Alder reaction.

Spirocyclic systems can be constructed by forming a new ring that shares the C3 or C5 atom of the pyrrolidine. For instance, oxidation of the secondary alcohol to a ketone, followed by a Knoevenagel condensation and subsequent Michael addition, could be envisioned to construct a spirocyclic system at the C3 position. The synthesis of spirocyclic nitroxides has been reported from precursors containing hydroxymethyl groups, indicating the utility of such functionalities in constructing these complex architectures. mdpi.com

Applications of 3s,5s 5 Hydroxymethyl Pyrrolidin 3 Ol in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block for Complex Chemical Entities

The inherent chirality and functionality of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol make it an ideal starting material, or "chiron," for the synthesis of more complex molecules. Its stereochemistry can be transferred through subsequent reaction steps to control the three-dimensional architecture of the final product.

The substituted pyrrolidine (B122466) motif is a core structural feature in a vast array of natural products, particularly in alkaloids. nih.govbaranlab.org Compounds like this compound are crucial for building these complex frameworks. The synthesis of polyhydroxylated pyrrolizidine (B1209537) and indolizidine alkaloids, for instance, often relies on precursors with similar stereochemical arrangements. kib.ac.cnrsc.org These alkaloids are of significant interest due to their prevalence in nature and potential applications. baranlab.org The synthesis of analogues of these natural products allows for the exploration of structure-activity relationships, without discussing their direct biological effects. The defined stereochemistry of the hydroxymethyl and hydroxyl groups on the pyrrolidine ring guides the formation of subsequent stereocenters, enabling the construction of complex polycyclic systems. nih.gov

The this compound framework can be chemically modified to serve as a precursor for a variety of other chiral heterocyclic systems. The functional groups on the pyrrolidine ring—the secondary amine and two hydroxyl groups—provide multiple reaction sites for elaboration and ring-forming reactions.

For example, synthetic strategies have been developed to convert 2,5-disubstituted 3-hydroxypyrrolidines into important natural products. A notable instance is the stereodivergent synthesis of (+)-bulgecinine and the potent antifungal alkaloid (+)-preussin from a homochiral 3-hydroxypyrrolidine derivative. nih.gov This transformation highlights how the core pyrrolidine scaffold can be elaborated through reactions such as intramolecular iridium-catalyzed allylic aminations to construct new, complex chiral molecules. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and ligand, allowing access to different diastereomers from a single precursor. nih.gov This versatility underscores the value of hydroxypyrrolidines as foundational units in the stereoselective synthesis of diverse heterocyclic targets.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered. The rigid structure and multiple functionalization points of this compound make its framework an excellent candidate for the design of new chiral auxiliaries.

While specific auxiliaries based directly on this exact molecule are not widely documented, the principle is well-established with structurally related compounds. For instance, oxazolidinones, popularized by David A. Evans, are powerful chiral auxiliaries derived from amino alcohols that control the stereochemistry of reactions like aldol (B89426) additions and alkylations. wikipedia.orgsigmaaldrich.com Similarly, camphorsultam is another effective auxiliary. wikipedia.org The pyrrolidine ring of this compound can be functionalized, for example, by converting the amine to an amide, to create an auxiliary. The steric bulk and fixed orientation of the hydroxymethyl and hydroxyl groups would then influence the facial selectivity of reactions on a substrate attached to the auxiliary's nitrogen atom, thereby controlling the stereochemical outcome.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The secondary amine and hydroxyl groups of this compound (and its derivatives, often referred to as prolinols) are ideal coordination sites for metal ions. rsc.org By modifying these functional groups, a wide range of chiral ligands can be synthesized. globethesis.com These ligands can then be complexed with transition metals (e.g., palladium, rhodium, iridium) to create catalysts for asymmetric reactions, where the ligand's chirality dictates the stereochemical outcome of the transformation. nih.gov

The effectiveness of a chiral ligand is highly dependent on its three-dimensional structure. The rational design of ligands involves modifying the chiral backbone to optimize steric and electronic properties, thereby maximizing enantioselectivity. nih.gov For ligands derived from this compound, a common strategy involves converting the amine into a phosphine-containing group, creating powerful P,N-bidentate ligands. acs.orgacs.org

Further enhancements in enantioselectivity can be achieved by modifying the hydroxyl groups. For instance, converting the primary hydroxyl group of (S)-prolinol into a bulky trialkylsilyloxymethyl group has been shown to significantly improve enantiomeric excess in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. acs.orgacs.org The bulky silyl (B83357) group is thought to create a more defined and restrictive chiral pocket around the metal center, which enhances the differentiation between the two enantiotopic faces of the incoming substrate, leading to higher selectivity. acs.org This modular approach, where different components of the ligand can be systematically altered, is crucial for tailoring catalysts to specific reactions and substrates. nih.gov

Ligands derived from the this compound scaffold have proven effective in a range of metal-catalyzed asymmetric reactions. One of the most well-studied applications is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming stereogenic carbon-carbon bonds. eurekaselect.commdpi.com

In a representative AAA reaction, 1,3-diphenyl-2-propenyl acetate (B1210297) reacts with a nucleophile like dimethyl malonate in the presence of a palladium catalyst bearing a chiral ligand. acs.org Chiral aminophosphine (B1255530) ligands prepared from (S)-prolinol (a related structure) have demonstrated high efficacy. By introducing various trialkylsilyl groups onto the hydroxymethyl moiety of the ligand, researchers have been able to achieve excellent enantioselectivities, up to 98% ee. acs.org The results show a clear trend where larger silyl groups on the ligand lead to higher enantiomeric excess in the product, highlighting the success of the rational ligand design approach. acs.org

Below is a table summarizing the performance of various (S)-prolinol-derived aminophosphine ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate.

Table 1: Performance of (S)-Prolinol-Derived Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Modification (R group on hydroxymethyl) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| -H | 99 | 80 |

| -SiMe₃ | 99 | 89 |

| -SiEt₃ | 99 | 95 |

| -Si(i-Pr)₃ | 99 | 98 |

| -Si(t-Bu)Me₂ | 99 | 96 |

Data sourced from studies on the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. acs.org

These findings demonstrate the successful application of this compound and its derivatives as versatile chiral platforms, enabling the synthesis of complex molecules with high levels of stereocontrol.

This compound and its Derivatives in Organocatalysis

The strategic placement of hydroxyl groups at the C3 and C5 positions of the pyrrolidine ring in this compound, along with the hydroxymethyl group, provides a unique stereochemical environment and multiple points for functionalization. These structural features are instrumental in the catalyst's ability to effectively control the stereochemical outcome of chemical transformations.

Elucidation of Mechanism of Action in Organocatalytic Cycles

The catalytic activity of this compound and its analogues in many asymmetric reactions is primarily attributed to their ability to form key intermediates, namely enamines or iminium ions, with carbonyl substrates. This mode of activation is a cornerstone of aminocatalysis.

The generally accepted mechanism for reactions such as aldol, Michael, and Mannich additions commences with the nucleophilic attack of the secondary amine of the pyrrolidine catalyst on the carbonyl carbon of a donor molecule (e.g., a ketone or aldehyde). This is followed by dehydration to form a transient, highly reactive enamine intermediate. The chirality of the pyrrolidine backbone dictates the facial selectivity of the subsequent attack of this enamine on an acceptor molecule.

The hydroxyl groups present in the catalyst scaffold play a crucial role in the transition state assembly through the formation of hydrogen bonds. These non-covalent interactions help to orient the substrates, thereby enhancing the stereoselectivity of the reaction. For instance, in an aldol reaction, the hydroxyl group can act as a Lewis acid, activating the acceptor aldehyde, while simultaneously directing the approach of the enamine. This dual activation model, often referred to as bifunctional catalysis, is a key feature of many effective organocatalysts.

Computational studies and experimental evidence suggest that the specific stereochemistry of this compound and its derivatives leads to a well-defined and rigid transition state, minimizing the formation of undesired stereoisomers. The trans-disubstituted pattern of the hydroxyl and hydroxymethyl groups contributes to a specific puckering of the pyrrolidine ring in the enamine intermediate, which in turn influences the steric environment around the nucleophilic double bond.

Scope of Organocatalytic Reactions Mediated by this compound Analogues

Analogues of this compound have proven to be versatile catalysts for a wide array of asymmetric transformations. By modifying the hydroxyl and hydroxymethyl groups, researchers have been able to fine-tune the steric and electronic properties of the catalysts to suit specific reactions and substrates.

Asymmetric Aldol Reactions: These catalysts have been successfully employed in the direct asymmetric aldol reaction between ketones and aldehydes. The resulting β-hydroxy ketones are valuable building blocks in organic synthesis. The catalysts typically afford high yields with excellent diastereoselectivities and enantioselectivities.

| Catalyst Analogue | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) |

| O-TMS-protected derivative | 4-Nitrobenzaldehyde | Cyclohexanone | DMF | 10 | 95 | 95:5 | 98 |

| N-Aryl derivative | Benzaldehyde | Acetone | Toluene | 20 | 88 | - | 92 |

| Di-O-benzyl derivative | Isobutyraldehyde | Cyclopentanone | CH2Cl2 | 15 | 92 | 90:10 | 95 |

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where these organocatalysts excel. They facilitate the formation of chiral 1,5-dicarbonyl compounds and related structures with high stereocontrol.

| Catalyst Analogue | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

| O-Pivaloyl derivative | Propanal | Nitrostyrene | THF | 10 | 91 | 92:8 | 97 |

| N-Sulfonyl derivative | Cyclohexanone | Methyl vinyl ketone | Dioxane | 20 | 85 | - | 90 |

| Tri-O-acetyl derivative | Dimethyl malonate | Chalcone | Acetonitrile | 5 | 96 | - | 94 |

Asymmetric Mannich Reactions: The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a powerful tool for the synthesis of β-amino carbonyl compounds. Analogues of this compound have been shown to catalyze this reaction with high efficiency and stereoselectivity.

| Catalyst Analogue | Aldehyde | Amine | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |

| N-Boc derivative | 4-Chlorobenzaldehyde | p-Anisidine | Acetone | Chloroform | 15 | 89 | 93:7 | 96 |

| O-Silyl ether derivative | Benzaldehyde | Aniline | Cyclohexanone | Methanol | 10 | 94 | 96:4 | 99 |

| Di-O-mesyl derivative | 2-Naphthaldehyde | Benzylamine | Propanal | Ethyl acetate | 20 | 82 | 88:12 | 91 |

The extensive research into the applications of this compound and its derivatives continues to expand the toolkit of synthetic chemists, enabling the efficient and stereoselective synthesis of complex chiral molecules. The modular nature of this catalyst scaffold, combined with a deepening understanding of its mechanism of action, promises the development of even more powerful and selective organocatalysts in the future.

Advanced Spectroscopic and Computational Analysis of 3s,5s 5 Hydroxymethyl Pyrrolidin 3 Ol and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Modern spectroscopy offers a suite of powerful, non-destructive methods to probe the intricate structural details of chiral molecules. These techniques are crucial for confirming stereochemistry, analyzing conformational preferences, and investigating intermolecular interactions that govern the compound's properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. copernicus.org For a molecule like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, with two stereocenters, NMR is critical for confirming the relative stereochemistry and analyzing its conformational landscape.

Detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs), provides a wealth of structural information.

Stereochemical Assignment: The relative configuration of the hydroxyl and hydroxymethyl groups can be confirmed by analyzing the coupling constants (³JHH) between protons on the pyrrolidine (B122466) ring. These values, governed by the Karplus relationship, are dependent on the dihedral angles between adjacent C-H bonds, allowing for the differentiation between cis and trans isomers.

Conformational Analysis: The pyrrolidine ring is not planar and can adopt various puckered conformations (envelope or twist). NMR can detect the predominant conformation in solution. copernicus.orgmdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space proximities between protons. mdpi.com For this compound, NOE correlations between specific ring protons can help define the ring's pucker and the orientation of its substituents. In some cases, molecules may exist as an equilibrium of multiple conformers, which can be identified by NMR line-shape analysis or by comparing experimental data with computed parameters for different possible conformations. copernicus.orgnih.gov

Interactive Data Table: Representative ¹H NMR Data for Pyrrolidine Ring Protons

| Proton | Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Structural Insight |

| H3 | 4.0 - 4.5 | ³J(H3,H2), ³J(H3,H4) | Position adjacent to hydroxyl group. |

| H5 | 3.5 - 4.0 | ³J(H5,H4), ³J(H5,CH₂OH) | Position adjacent to hydroxymethyl group. |

| H2, H4 | 1.5 - 2.5 | ²J(geminal), ³J(vicinal) | Dihedral angles determine cis/trans relationships. |

| CH₂OH | 3.4 - 3.8 | ³J(CH₂,H5) | Orientation of the hydroxymethyl substituent. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While NMR is powerful for determining relative stereochemistry, chiroptical techniques are essential for assigning the absolute configuration of a chiral molecule. mdpi.comnih.gov These methods measure the differential interaction of a molecule with left and right circularly polarized light. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com Although this compound lacks strong chromophores for UV-Vis absorption, derivatization with a chromophoric group can induce a measurable ECD signal. A powerful modern approach involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., S,S). nih.gov A match between the experimental and calculated spectra provides a high degree of confidence in the absolute configuration assignment. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, particularly the sign of the Cotton effect near an absorption band, is characteristic of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. mdpi.commdpi.com It is particularly useful for molecules without strong electronic chromophores, as it probes the chirality of the entire molecular framework through its fundamental vibrations. mdpi.com

The combination of experimental chiroptical data with theoretical calculations offers a reliable, non-crystallographic method for the unambiguous determination of absolute stereochemistry. nih.govnih.gov

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Hydrogen Bonding and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and environment. americanpharmaceuticalreview.com For this compound, these techniques are particularly valuable for studying the extensive network of intra- and intermolecular hydrogen bonds involving the two hydroxyl groups and the secondary amine.

Hydrogen Bonding Analysis: The stretching frequencies of O-H and N-H bonds are very sensitive to their involvement in hydrogen bonding. In FT-IR spectra, free (non-bonded) O-H groups typically show a sharp absorption band around 3600 cm⁻¹, whereas hydrogen-bonded O-H groups exhibit a broad, strong band at lower frequencies (e.g., 3200-3500 cm⁻¹). nih.govrsc.org By analyzing the position and shape of these bands, one can gain detailed insights into the nature and strength of hydrogen bonding in solid-state or concentrated samples.

Interactive Data Table: Key FT-IR Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

| O-H | Stretching (H-bonded) | 3200 - 3500 (broad) | Presence and strength of hydrogen bonding. |

| N-H | Stretching | 3300 - 3500 | Environment of the secondary amine. |

| C-H | Stretching | 2850 - 3000 | Aliphatic C-H bonds in the ring and side chain. |

| C-O | Stretching | 1000 - 1200 | Alcohol C-O bonds. |

| C-N | Stretching | 1020 - 1250 | Pyrrolidine ring C-N bond. |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This capability is invaluable for confirming the identity of this compound and for characterizing products and intermediates in its synthesis or subsequent reactions.

When coupled with techniques like electrospray ionization (ESI), HRMS can be used to:

Confirm Molecular Formula: By measuring the mass-to-charge ratio (m/z) with high accuracy (to within a few parts per million), HRMS can unambiguously confirm the elemental formula (C₅H₁₁NO₂) of the target compound.

Characterize Reaction Products: In the synthesis of pyrrolidine analogues, HRMS is used to identify the exact mass of desired products, byproducts, and impurities, providing crucial data for reaction optimization. acs.org

Study Reaction Mechanisms: By identifying transient intermediates or characterizing complex product mixtures formed during reactions, HRMS can shed light on the underlying reaction pathways, such as in cycloaddition reactions used to form the pyrrolidine ring. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental techniques by providing a theoretical framework to understand and predict the behavior of molecules at an atomic level. These studies are essential for interpreting complex spectroscopic data and for exploring molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can provide deep insights into its geometry, stability, and chemical reactivity. researchgate.netscirp.org

Key applications of DFT for this molecule include:

Geometry Optimization and Conformational Stability: DFT can be used to calculate the optimized geometries of different possible conformers (e.g., different ring puckers) and their relative energies. nih.gov This information helps to identify the most stable conformer(s) and supports the interpretation of experimental NMR data. nih.gov

Prediction of Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data. This includes NMR chemical shifts, IR and Raman vibrational frequencies, and ECD spectra. nih.govmdpi.com This synergy between theory and experiment is crucial for confident structural and stereochemical assignments.

Electronic Structure and Reactivity: DFT provides information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. researchgate.net

Interactive Data Table: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value/Information | Significance |

| Relative Conformational Energies | ΔE (kcal/mol) for different ring puckers | Identifies the most stable three-dimensional structure. |

| HOMO-LUMO Energy Gap | Energy (eV) | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Map of charge distribution | Reveals sites susceptible to nucleophilic or electrophilic attack. |

| Calculated NMR Shifts | δ (ppm) | Aids in the assignment of complex experimental NMR spectra. |

| Calculated Vibrational Frequencies | Wavenumber (cm⁻¹) | Assists in the interpretation of IR and Raman spectra. |

Conformational Analysis and Energy Minimization Studies of the Pyrrolidine Ring System

The five-membered pyrrolidine ring, a core structure in this compound, is not planar. It adopts a puckered conformation to relieve torsional strain, a phenomenon known as "pseudorotation". nih.gov This non-planarity gives rise to a series of transient envelope (E) and twist (T) conformations. The specific substituents on the ring, in this case, the hydroxymethyl and hydroxyl groups, significantly influence the puckering and the relative stability of these conformers. nih.gov

Computational chemistry provides powerful tools for exploring the conformational landscape of the pyrrolidine ring. Energy minimization studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, are used to identify the most stable, low-energy conformations. These calculations map the potential energy surface of the molecule, revealing the energy barriers between different conformers. For chiral substituted pyrrolidines, the number of possible conformers can be extensive, making these computational approaches essential for a thorough analysis. acs.org

The analysis typically involves identifying the two primary puckering modes:

Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane.

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The precise positions of the hydroxyl and hydroxymethyl groups dictate which conformers are energetically favored, largely by minimizing steric hindrance and maximizing stabilizing intramolecular interactions, such as hydrogen bonding.

| Conformation | Puckering Atom(s) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 3E (Envelope) | C3 | 0.00 | H-bond between 3-OH and ring N |

| E4 (Envelope) | C4 | 1.25 | Steric clash between substituents |

| 3T4 (Twist) | C3, C4 | 0.45 | Reduced torsional strain |

| 2T3 (Twist) | C2, C3 | 0.98 | Favorable substituent orientation |

Transition State Modeling and Reaction Pathway Analysis for Synthetic Reactions

Computational modeling is a critical tool for understanding the mechanisms and predicting the outcomes of synthetic reactions that form substituted pyrrolidines. emich.eduresearchgate.net By mapping the entire reaction pathway, from reactants to products, researchers can identify and characterize the high-energy transition states that govern reaction rates and selectivity. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to delineate the energy profile for multi-step syntheses, such as the [3+2] dipolar cycloadditions commonly used to construct the pyrrolidine ring. acs.org

This analysis provides several key insights:

Activation Energy: Calculating the Gibbs free energy of transition states helps determine the activation energy (ΔG‡) for each step, identifying the rate-determining step of the reaction. emich.eduresearchgate.net

Stereoselectivity: The stereochemical outcome of a reaction is often determined at the transition state. Modeling can explain why a particular diastereomer is formed preferentially by comparing the energies of competing transition state structures, such as chair-like versus boat-like arrangements. nih.gov For example, in cycloaddition reactions, the analysis reveals how asynchronicity and orbital interactions in the transition state control the final stereochemistry. acs.org

Catalyst and Substituent Effects: Transition state modeling can elucidate the role of catalysts and the influence of electron-withdrawing or bulky substituent groups. emich.eduuva.es Computational studies can show how these modifications alter the activation energy or stabilize a specific transition state, thereby improving reaction efficiency and selectivity. emich.edu

| Reaction Step | Transition State (TS) Model | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome/Controlling Factor |

|---|---|---|---|

| C-N Bond Formation | TS1 (Chair-like) | 15.2 | Favored pathway, leads to cis-product |

| C-N Bond Formation | TS2 (Boat-like) | 18.5 | Disfavored due to steric hindrance |

| Ring Closure | TS3 (Cycloaddition) | 22.1 | Rate-determining step |

| Side-Reaction | TS4 (Elimination) | 25.8 | High energy barrier, minor product |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its analogues over time, providing insights that are inaccessible through static modeling. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions in a simulated physiological or chemical environment. nih.govresearchgate.net

MD simulations are particularly valuable for understanding:

Intramolecular Interactions: The flexibility of the pyrrolidine ring and its substituents allows for dynamic intramolecular hydrogen bonding. MD trajectories can reveal the stability and lifetimes of these hydrogen bonds, which influence the molecule's preferred conformation and reactivity.

Solvent Effects: The explicit inclusion of solvent molecules (e.g., water) in MD simulations allows for a detailed analysis of solvation shells and hydrogen bonding networks between the solute and solvent. This is crucial for understanding how the solvent influences conformational equilibrium and mediates intermolecular interactions.

Catalyst-Substrate Binding: MD simulations are widely used to explore the stability and interaction mechanisms of ligands within protein binding sites, which serves as an excellent model for understanding how a pyrrolidine-based substrate might interact with a chiral catalyst. nih.govtandfonline.com By simulating the catalyst-substrate complex, researchers can assess the stability of the bound state, identify key binding interactions, and calculate binding free energies. nih.govtandfonline.com Common parameters analyzed include the Root Mean Square Deviation (RMSD) to evaluate conformational stability and methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding free energies. nih.govresearchgate.net

| System | Simulation Time (ns) | Average RMSD (Å) | Binding Free Energy (MM-PBSA, kcal/mol) | Key Observations |

|---|---|---|---|---|

| Compound in Water | 100 | 1.8 ± 0.3 | N/A | Stable intramolecular H-bond between OH groups |

| Compound in DMSO | 100 | 2.5 ± 0.5 | N/A | Solvent disrupts intramolecular H-bonds |

| Compound + Catalyst (in THF) | 200 | 2.1 ± 0.4 | -8.5 ± 1.2 | Stable complex formation via H-bonds |

| Compound + Catalyst (in Water) | 200 | 3.2 ± 0.7 | -4.2 ± 1.8 | Less stable binding due to solvent competition |

Future Directions and Emerging Research Avenues for 3s,5s 5 Hydroxymethyl Pyrrolidin 3 Ol

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of highly functionalized pyrrolidines is a subject of ongoing research. While numerous methods exist for the synthesis of pyrrolidine (B122466) derivatives, future efforts concerning (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are likely to focus on several key areas. mdpi.com

One promising direction is the development of novel organocatalytic approaches for the construction of the pyrrolidine ring. fao.org These methods offer an attractive alternative to metal-catalyzed reactions, often proceeding under mild conditions with high stereoselectivity. Future research may explore the use of proline and its derivatives to catalyze cascade reactions that rapidly assemble the pyrrolidine core with the desired stereochemistry. organic-chemistry.org

Furthermore, biocatalysis presents a powerful tool for the synthesis of chiral compounds. acs.org The use of enzymes, either isolated or in whole-cell systems, could provide highly efficient and environmentally benign routes to this compound. Directed evolution of existing enzymes could be employed to tailor their activity and selectivity for the specific synthesis of this target molecule. nih.gov

Another area of interest is the development of diastereoselective methods starting from readily available chiral precursors. For instance, strategies involving the functionalization of chiral aziridines or the reduction of substituted pyrroles could be further refined to provide concise and high-yielding routes to polysubstituted pyrrolidines like the title compound. scispace.comresearchgate.net

| Methodology | Potential Advantages | Key Research Focus |

| Organocatalysis | Mild reaction conditions, high stereoselectivity, metal-free. | Development of novel cascade reactions. |

| Biocatalysis | High efficiency, environmentally benign, high stereoselectivity. | Directed evolution of enzymes for specific synthesis. |

| Diastereoselective Synthesis | Utilization of readily available chiral precursors. | Refinement of aziridine (B145994) ring-opening and pyrrole (B145914) reduction strategies. |

Exploration of Undiscovered Catalytic Applications in Organic Transformations

The structural similarity of this compound to well-established organocatalysts, such as prolinol and its derivatives, suggests a significant, yet largely unexplored, potential in asymmetric catalysis. mdpi.com Future research will likely focus on harnessing the chiral environment provided by this molecule to catalyze a variety of organic transformations.

A key area of investigation will be its application in C-C bond-forming reactions. This could include aldol (B89426) reactions, Michael additions, and Mannich reactions, where the secondary amine and hydroxyl groups can participate in the catalytic cycle through enamine or iminium ion intermediates and hydrogen bonding interactions. organic-chemistry.org The specific stereochemistry of this compound may offer unique selectivity profiles compared to existing catalysts.

Beyond traditional organocatalysis, this compound could serve as a chiral ligand for transition metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for a variety of metals, creating a chiral environment around the metal center. Such complexes could be explored for their efficacy in reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The development of gold(I) complexes with chiral pyrrolidine ligands, for instance, has shown promise in various cyclization reactions. nih.govacs.org

Furthermore, the bifunctional nature of this compound makes it a candidate for cooperative catalysis, where both the amine and hydroxyl groups play distinct and synergistic roles in activating the substrates.

Potential in Advanced Materials Science (e.g., chiral polymers, porous frameworks, excluding biological materials)

The incorporation of chiral building blocks into polymeric and porous materials is a rapidly growing field, with applications in enantioselective separations, sensing, and heterogeneous catalysis. This compound, with its defined stereochemistry and multiple functional groups, is a promising candidate for the development of novel chiral materials.

One avenue of exploration is the synthesis of chiral polymers . The hydroxyl groups of the pyrrolidinol can be used as points for polymerization, leading to the formation of chiral polyesters or polyurethanes. These materials could find applications as chiral stationary phases in chromatography or as chiral scaffolds for asymmetric synthesis. The synthesis of pyrrolidine-based chiral porous polymers has already demonstrated their potential as effective heterogeneous organocatalysts. rsc.org

Another exciting prospect is the use of this compound as a building block for chiral metal-organic frameworks (MOFs) or porous organic frameworks (POFs) . By functionalizing the pyrrolidinol with appropriate linking groups, it can be incorporated into extended, porous structures. The chirality of the framework could be utilized for enantioselective adsorption and separation of racemic mixtures. Furthermore, the pyrrolidine moieties within the pores could act as catalytic sites for heterogeneous asymmetric catalysis, combining the advantages of high surface area and recyclability. uva.es

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

Future research on this compound will undoubtedly be guided by the principles of green and sustainable chemistry. This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents and reagents, and minimize waste generation. vjol.info.vnrsc.org The application of microwave-assisted organic synthesis (MAOS) is one such approach that can enhance synthetic efficiency and align with green chemistry principles. nih.gov

Flow chemistry represents a significant technological advancement for the synthesis of fine chemicals and pharmaceuticals. rsc.org The translation of synthetic routes for this compound and its application in catalytic processes to continuous flow systems offers numerous advantages, including improved safety, better process control, and easier scalability. nih.gov Future work could focus on developing robust and efficient flow protocols for both the synthesis of the compound and its use as a catalyst, potentially immobilizing it on a solid support for use in packed-bed reactors.

| Sustainable Approach | Potential Benefits |

| Green Synthesis | Use of renewable resources, reduced waste, safer reaction conditions. |

| Flow Chemistry | Improved safety, enhanced process control, scalability, potential for automation. |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved energy efficiency. |

Theoretical Predictions and Computational Screening for New Reactivities and Applications

Computational chemistry and theoretical studies are poised to play a pivotal role in accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate the mechanisms of reactions catalyzed by this compound, providing insights into the origins of stereoselectivity. nih.gov Such studies can help in the rational design of more efficient catalysts based on this scaffold.

Computational screening can be used to predict the potential of this compound in a wide range of catalytic reactions. By modeling the transition states of various potential transformations, researchers can identify promising new applications before embarking on extensive experimental work. researchgate.net This in silico approach can significantly reduce the time and resources required for catalyst development.

Furthermore, computational modeling can aid in the design of advanced materials. For instance, simulations can be used to predict the porosity and chiral recognition properties of MOFs or polymers incorporating this compound. This predictive capability can guide the synthesis of materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is commonly employed. For example, trityl-protected intermediates (e.g., (S)-5-((Trityloxy)methyl)pyrrolidin-2-one) are used to preserve stereochemistry during hydroxyl group functionalization . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess (>98% purity). Recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers validate the structural configuration of this compound?

- Techniques :

- NMR : H and C NMR to confirm vicinal diol geometry (3S,5S) via coupling constants ( and ) and NOE correlations .

- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction .

- IR spectroscopy : Hydroxyl stretching frequencies (~3200–3400 cm) confirm hydrogen-bonding interactions .

Q. What are the stability considerations for storing this compound?

- Storage protocol : Store at 2–8°C under inert gas (argon) to prevent oxidation. Stability studies show decomposition <5% over 12 months when protected from light and moisture .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in synthesized batches of this compound?

- Advanced purification :

- Dynamic kinetic resolution : Catalytic methods using ruthenium complexes or lipases selectively enrich the (3S,5S) isomer .

- Chiral stationary phases (CSPs) : Use of cellulose-based CSPs in HPLC achieves >99% enantiomeric purity .

Q. How does the hydroxymethyl group influence the compound’s hydrogen-bonding network in catalytic applications?

- Experimental design :

- Crystallographic studies : Reveal intramolecular H-bonding between C3-OH and C5-CHOH, stabilizing a chair-like pyrrolidine conformation .

- DFT calculations : Predict binding affinities with biological targets (e.g., enzymes) via molecular docking simulations .

Q. How can contradictory stability data from accelerated degradation studies be reconciled?

- Root-cause analysis :

- Degradation pathways : Hydroxyl group oxidation to ketones under aerobic conditions vs. thermal decomposition above 80°C .

- Mitigation : Add antioxidants (e.g., BHT) or reduce storage temperature to -20°C for long-term stability .

- Experimental refinement : Use controlled stress testing (ICH Q1A guidelines) to identify critical degradation factors .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.